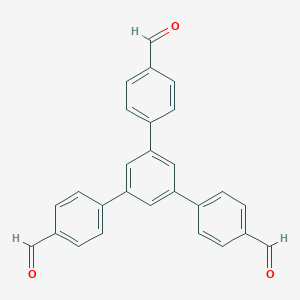

1,3,5-Tris(p-formylphényl)benzène

Vue d'ensemble

Description

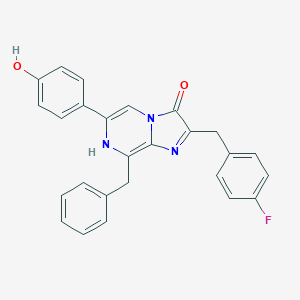

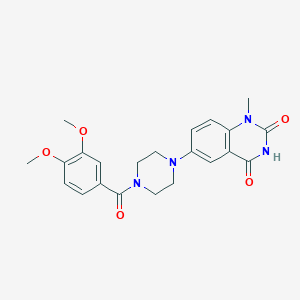

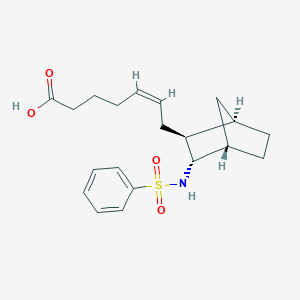

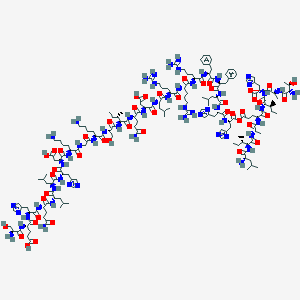

MLN-977 est un composé de petite molécule qui inhibe la production de leucotriènes, en particulier la 5-lipoxygenase. Il a été développé par PharmaEngine pour traiter l'asthme et la bronchopneumopathie chronique obstructive . Les leucotriènes sont des médiateurs majeurs de la réponse inflammatoire, faisant de MLN-977 un composé important dans le traitement des maladies inflammatoires .

Applications De Recherche Scientifique

MLN-977 has several scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of leukotriene production.

Biology: MLN-977 is used to investigate the role of leukotrienes in inflammatory responses.

Medicine: The compound is being studied for its potential use in treating asthma and chronic obstructive pulmonary disease.

Industry: MLN-977 is used in the development of new anti-inflammatory drugs

Mécanisme D'action

Target of Action

1,3,5-Tris(p-formylphenyl)benzene, also known as 1,3,5-tris(4-formylphenyl)benzene, is a ligand with a triphenylbenzene core functionalized with three aldehyde groups . It primarily targets amine derivatives .

Mode of Action

The compound readily reacts with its targets, the amine derivatives, to form imine linkages . This reaction is a key step in the synthesis of covalent organic frameworks (COFs) that are used for CO2 capture .

Biochemical Pathways

The compound is involved in the formation of covalent organic frameworks (COFs) through the Schiff base reaction . These COFs have been used for highly selective adsorption separation of lanthanide elements .

Pharmacokinetics

It’s important to note that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Result of Action

The result of the compound’s action is the formation of covalent organic frameworks (COFs) with imine linkages . These COFs have been used for CO2 capture and for highly selective adsorption separation of lanthanide elements .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of inert gas. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

It has been used in the construction of covalent organic frameworks (COFs) due to its ability to form covalent bonds . The aldehyde groups of this compound help to extend the structure to frameworks by forming covalent bonding .

Cellular Effects

It is known that the compound can influence the formation of covalent organic frameworks, which may have implications for cellular processes .

Molecular Mechanism

The molecular mechanism of 1,3,5-Tris(p-formylphenyl)benzene involves the formation of covalent bonds, which can lead to the creation of covalent organic frameworks . These frameworks can interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 230-234 °C and a boiling point of 612.3±55.0 °C (Predicted) .

Metabolic Pathways

The compound’s ability to form covalent bonds suggests that it may interact with various enzymes and cofactors .

Transport and Distribution

Its role in the formation of covalent organic frameworks suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

Its role in the formation of covalent organic frameworks suggests that it may be directed to specific compartments or organelles .

Méthodes De Préparation

La synthèse de MLN-977 implique plusieurs étapes. L'étape initiale est la condensation de la (S)-4-(hydroxyméthyl)butyrolactone et du 4-fluorophénol en présence de diisopropylazodicarboxylate et de triphénylphosphine dans des conditions de Mitsunobu. Cette réaction produit un éther, qui est ensuite réduit avec du diisobutylaluminium hydrure dans du toluène à -78 °C pour donner un lactol. Le lactol est converti en éther silylé par traitement avec du chlorure de tert-butyldiméthylsilyle et de l'imidazole. La réaction ultérieure avec TBDMS-Br dans du dichlorométhane à -78 °C, suivie de la condensation avec l'acétylure de lithium dérivé de l'acétylène, donne un composé sous forme de mélange d'isomères. La séparation chromatographique fournit l'isomère trans souhaité, qui est déprotégé par traitement avec du fluorure de tétra-n-butylammonium pour donner un alcool. Cet alcool est ensuite condensé avec de la N,O-bis(phénoxycarbonyl)hydroxylamine en présence de diisopropylazodicarboxylate et de triphénylphosphine pour fournir le dérivé d'acide hydroxamique. Finalement, la déprotection concomitante du groupe O-phénoxycarbonyl et la substitution du groupe phénoxy restant par un groupe amino par traitement avec de l'ammoniaque méthanolique dans un tube à pression fournit MLN-977 .

Analyse Des Réactions Chimiques

MLN-977 subit plusieurs types de réactions chimiques, notamment :

Oxydation : MLN-977 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former différents produits réduits.

Substitution : MLN-977 peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.

Applications de recherche scientifique

MLN-977 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de la production de leucotriènes.

Biologie : MLN-977 est utilisé pour étudier le rôle des leucotriènes dans les réponses inflammatoires.

Médecine : Le composé est étudié pour son utilisation potentielle dans le traitement de l'asthme et de la bronchopneumopathie chronique obstructive.

Industrie : MLN-977 est utilisé dans le développement de nouveaux médicaments anti-inflammatoires

Mécanisme d'action

MLN-977 est un composé de deuxième génération dans la classe des thérapies de l'asthme connues sous le nom d'inhibiteurs de la 5-lipoxygenase. Il bloque la production de leucotriènes, qui sont des médiateurs majeurs de la réponse inflammatoire. La cible moléculaire de MLN-977 est l'arachidonate 5-lipoxygenase, une enzyme impliquée dans la biosynthèse des leucotriènes à partir de l'acide arachidonique. En inhibant cette enzyme, MLN-977 réduit la production de leucotriènes, atténuant ainsi l'inflammation .

Comparaison Avec Des Composés Similaires

MLN-977 est similaire à d'autres inhibiteurs de la 5-lipoxygenase tels que le zileuton et l'atréléuton. MLN-977 est unique dans son inhibition spécifique de la production de leucotriènes et son utilisation potentielle dans le traitement de l'asthme et de la bronchopneumopathie chronique obstructive. D'autres composés similaires incluent :

Zileuton : Un autre inhibiteur de la 5-lipoxygenase utilisé pour traiter l'asthme.

Atreleuton : Un inhibiteur de la 5-lipoxygenase aux propriétés anti-inflammatoires similaires.

Composé 2m : Un inhibiteur compétitif de l'enzyme 5-lipoxygenase développé pour son potentiel anti-inflammatoire.

Propriétés

IUPAC Name |

4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJZVMNBJKPQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647202 | |

| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118688-53-2 | |

| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-formylphenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

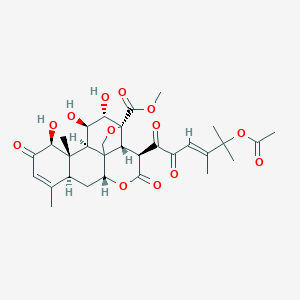

A: 1,3,5-Tris(4-formylphenyl)benzene serves as a crucial C3-symmetric building block in reticular synthesis, enabling the creation of complex COF structures. Its three symmetrically positioned formyl (-CHO) groups readily participate in condensation reactions, leading to the formation of extended, porous frameworks. []

A: The rigid, planar structure of 1,3,5-tris(4-formylphenyl)benzene, combined with its ability to form robust covalent bonds through its formyl groups, facilitates the formation of ordered, porous networks within COFs. These pores are often permanent, contributing to high surface areas and enabling applications in gas sorption, catalysis, and sensing. [, ]

A: 1,3,5-Tris(4-formylphenyl)benzene frequently undergoes condensation reactions with amine-bearing molecules to create imine-linked COFs. These reactions are often reversible, allowing for error correction during framework formation and contributing to high crystallinity. [, ] Alternatively, it can engage in Knoevenagel condensation with activated methylene compounds to form olefin-linked COFs, offering distinct properties and applications. [, ]

A: Yes, several COFs synthesized using 1,3,5-tris(4-formylphenyl)benzene demonstrate excellent CO2 uptake capacities. For instance, iPrTAPB-TFP, synthesized from 1,3,5-tris(4-formylphenyl)benzene and 1,3,5-tris(4′-amino-3′,5′-isopropylphenyl)benzene, exhibits a CO2 uptake of 105 mg g−1 at 273 K and 1 atm. [] Similarly, NRPP-2, incorporating 1,3,5-tris(4-formylphenyl)benzene and a nitrogen-rich building block, exhibits a remarkable CO2 uptake of 7.06 mmol g-1 at 273 K and 1.0 bar, representing one of the highest reported values for porous organic polymers. []

A: The rigid and planar structure of 1,3,5-tris(4-formylphenyl)benzene contributes to the formation of COFs with high crystallinity and thermal stability. [] Additionally, the extended π-conjugation across its aromatic rings can influence the electronic properties of the COF, potentially impacting its conductivity or light-absorbing capabilities. [, ]

A: Common techniques include powder X-ray diffraction (PXRD) to confirm crystallinity and determine structural parameters, gas sorption analysis to evaluate surface area and pore size distribution, and spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and solid-state nuclear magnetic resonance (NMR) to confirm successful bond formation and analyze the chemical environment within the framework. [, , ]

ANone: These COFs show promise in various applications, including:

- Catalysis: The high surface area and tunable pore size of these COFs make them suitable for supporting catalytic species. For example, an ionic conjugated polymer incorporating 1,3,5-tris(4-formylphenyl)benzene was shown to effectively catalyze the cycloaddition of carbon dioxide to epoxides. []

- Sensing: The fluorescence properties of some 1,3,5-tris(4-formylphenyl)benzene-based COFs make them suitable for sensing applications. For example, a Eu3+-functionalized COF was reported as a sensitive and selective fluorescent probe for uranium detection. []

- Electrochemical Applications: Modification with electroactive components like carbon nanotubes can lead to COF composites suitable for electrochemical sensing. []

A: Yes, 1,3,5-tris(4-formylphenyl)benzene-derived COFs exhibit potential for environmental remediation. For example, nitrogen-rich porous polymers (NRPPs) synthesized using this building block demonstrated high efficiency in capturing carbon dioxide and iodine, suggesting their potential for mitigating greenhouse gas emissions and addressing radioactive iodine contamination. []

A: The choice of solvent is crucial for successful COF synthesis with 1,3,5-tris(4-formylphenyl)benzene. For instance, condensation reactions are often carried out in aprotic polar solvents like dioxane or dimethylsulfoxide (DMSO), which can solubilize the reactants and promote framework formation. [, ] The solvent's boiling point can also influence the reaction temperature, potentially affecting the crystallinity and porosity of the resulting COF.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)